

Application Notes and Protocols for Labeling Antibodies with Amine-Reactive Cy5.5

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Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B12321000 Get Quote

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the farred fluorescent dye, Cy5.5. While the user specified **Cy5.5-COOH chloride**, direct conjugation of antibodies with a carboxylic acid moiety is not a standard laboratory procedure as it requires chemical activation to react with the amine groups on the antibody. The widely adopted and recommended method involves the use of an amine-reactive derivative, typically the Nhydroxysuccinimidyl (NHS) ester of Cy5.5 (Cy5.5-NHS ester). This protocol will, therefore, focus on the use of Cy5.5-NHS ester for labeling primary amines (specifically, the ε-amino groups of lysine residues) on an antibody.

The resulting Cy5.5-labeled antibody conjugates are ideal for a variety of fluorescence-based applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging, due to the high extinction coefficient and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2]

Materials and Reagents



| Reagent/Material | Specifications | Storage |
|-------------------------------------|---|--|
| Antibody | Purified, in amine-free buffer (e.g., PBS) | 2-8°C or -20°C |
| Cy5.5-NHS ester | Lyophilized powder | ≤ -20°C, desiccated, protected from light |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity | Room temperature, desiccated |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | Room temperature |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | Room temperature |
| Purification Column | e.g., Sephadex™ G-25, BioGel® P-30, or spin desalting columns (7K MWCO) | Room temperature |
| Collection Tubes | 1.5 mL microcentrifuge tubes | Room temperature |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~675 nm | N/A |
| Quartz Cuvette | UV-transparent | N/A |

Experimental ProtocolsAntibody Preparation

It is critical to ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine) and stabilizing proteins like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the Cy5.5-NHS ester.[2][3]

• If the antibody solution contains interfering substances, it must be purified. This can be achieved through dialysis against 1X PBS (pH 7.2-7.4) or by using an antibody purification kit.[3]



The recommended antibody concentration for labeling is 2-10 mg/mL.[4]

Preparation of Cy5.5-NHS Ester Stock Solution

- Allow the vial of Cy5.5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of the Cy5.5-NHS ester by dissolving it in anhydrous DMSO.[5][6] This should be done immediately before use as NHS esters are susceptible to hydrolysis.[6]

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.

- pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[7] Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.0) to your antibody solution. For example, add 10 μL of 1 M sodium bicarbonate to 100 μL of antibody solution.[2]
- Molar Ratio Calculation: The optimal molar ratio of Cy5.5-NHS ester to antibody can vary. A
 common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[8][9] This ratio may
 need to be optimized to achieve the desired degree of labeling.
- Reaction: While gently vortexing the antibody solution, slowly add the calculated amount of the Cy5.5-NHS ester stock solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[5][6]

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching reagent can be added.

 Add 1/10th volume of 1 M Tris-HCl (pH 8.0) or 1.5 M hydroxylamine (pH 8.5) to the reaction mixture.[1]



Incubate for 10-30 minutes at room temperature.[1]

Purification of the Labeled Antibody

It is essential to remove any unconjugated Cy5.5 dye from the labeled antibody. This can be achieved using size exclusion chromatography.

- Equilibrate the desalting column (e.g., Sephadex G-25) with 1X PBS (pH 7.2-7.4).[5]
- Apply the reaction mixture to the top of the column.
- Elute the labeled antibody with 1X PBS. The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.
- Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10.[10][11]

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified, labeled antibody solution at 280 nm (A280) and at the maximum absorbance of Cy5.5 (approximately 675 nm, Amax).[12][13]
- Calculations:
 - The concentration of the antibody is calculated using the following formula: Antibody
 Concentration (M) = [A280 (Amax × CF)] / εantibody Where:
 - A280 is the absorbance of the conjugate at 280 nm.
 - Amax is the absorbance of the conjugate at the absorption maximum of Cy5.5 (~675 nm).
 - CF is the correction factor for the absorbance of Cy5.5 at 280 nm (A280 / Amax of the free dye). For Cy5.5, this is approximately 0.05.



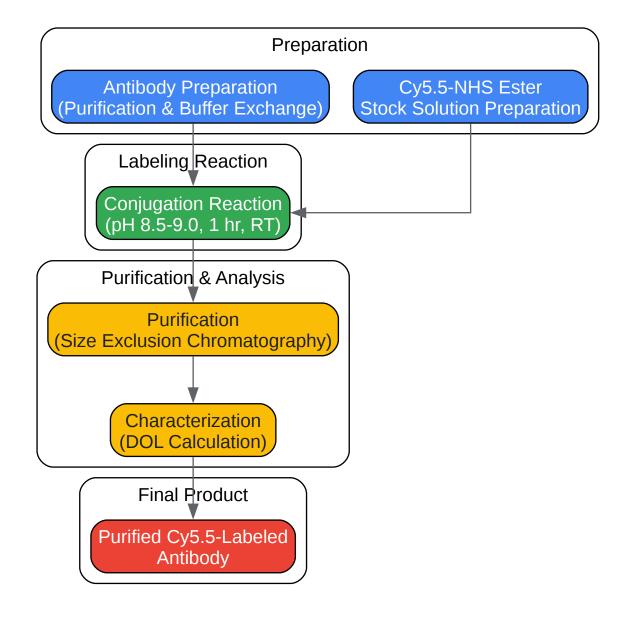
- εantibody is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG,
 this is approximately 210,000 M-1cm-1.[11]
- The concentration of the Cy5.5 dye is calculated as: Cy5.5 Concentration (M) = Amax / ϵ Cy5.5 Where:
 - εCy5.5 is the molar extinction coefficient of Cy5.5 at its Amax (~250,000 M-1cm-1).
- The Degree of Labeling is then calculated as: DOL = Cy5.5 Concentration (M) / Antibody
 Concentration (M)

Quantitative Data Summary

| Parameter | Recommended Value |
|----------------------------------|--------------------------------|
| Antibody Concentration | 2 - 10 mg/mL |
| Reaction Buffer pH | 8.0 - 9.0 |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 (to be optimized) |
| Incubation Time | 1 hour |
| Incubation Temperature | Room Temperature |
| Optimal Degree of Labeling (DOL) | 2 - 10 |

Experimental Workflow Diagram





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Caption: Workflow for labeling antibodies with Cy5.5-NHS ester.

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Antibodies with Amine-Reactive Cy5.5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12321000#protocol-for-labeling-antibodies-with-cy5-5-cooh-chloride]

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